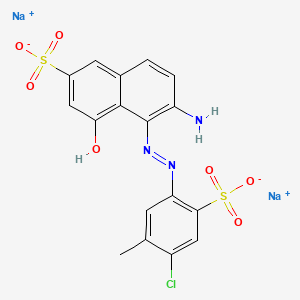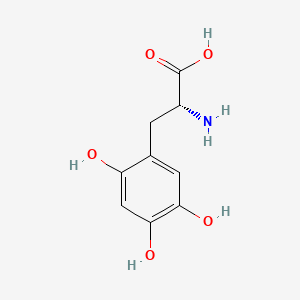
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- is a heterocyclic compound with a pyrimidinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both phenyl and methylphenyl groups attached to the pyrimidinone ring enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- typically involves the condensation of appropriate aromatic aldehydes with urea or thiourea under acidic or basic conditions. One common method includes the use of a Biginelli reaction, where benzaldehyde, ethyl acetoacetate, and urea are reacted in the presence of an acid catalyst to form the desired pyrimidinone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidinone ring to dihydropyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidinone derivatives .
科学的研究の応用
4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- exerts its effects involves interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, interfere with DNA replication, and modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the substituents present on the pyrimidinone ring .
類似化合物との比較
Quinazolinones: Similar in structure but with a different ring system, known for their anticancer and antimicrobial properties.
Triazoles: Another class of nitrogen-containing heterocycles with broad applications in medicine and industry.
Thiazoles: Known for their antimicrobial and anti-inflammatory activities.
Uniqueness: 4(3H)-Pyrimidinone, 3-(2-methylphenyl)-2-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
特性
CAS番号 |
89069-66-9 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC名 |
3-(2-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-13-7-5-6-10-15(13)19-16(20)11-12-18-17(19)14-8-3-2-4-9-14/h2-12H,1H3 |
InChIキー |
MKROCMNSUHUESV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2C(=O)C=CN=C2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















